5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
CAS No.:
Cat. No.: VC13680581
Molecular Formula: C8H10O2S
Molecular Weight: 170.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10O2S |
|---|---|
| Molecular Weight | 170.23 g/mol |
| IUPAC Name | 5-ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
| Standard InChI | InChI=1S/C8H10O2S/c1-2-7-8-6(5-11-7)9-3-4-10-8/h5H,2-4H2,1H3 |
| Standard InChI Key | CPABJNKZWPNXQA-UHFFFAOYSA-N |
| SMILES | CCC1=C2C(=CS1)OCCO2 |
| Canonical SMILES | CCC1=C2C(=CS1)OCCO2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s bicyclic framework consists of a thiophene ring fused to a 1,4-dioxane moiety, with an ethyl substituent at the 5-position of the thiophene unit (Figure 1). This arrangement creates a planar conjugated system interrupted by the dioxane oxygen atoms, which modulate electron density across the ring. The Standard InChIKey (CPABJNKZWPNXQA-UHFFFAOYSA-N) confirms its stereochemical uniqueness, while the SMILES string (CCC1=C2C(=CS1)OCCO2) maps its atomic connectivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀O₂S |
| Molecular Weight | 170.23 g/mol |
| IUPAC Name | 5-Ethyl-2,3-dihydrothieno[3,4-b] dioxine |
| CAS Number | Not publicly disclosed |
| PubChem CID | 68087843 |
Electronic and Steric Effects
The ethyl group at position 5 introduces steric bulk while minimally perturbing conjugation, as evidenced by computational studies of analogous ethylenedioxythiophene (EDOT) derivatives . Sulfur’s electronegativity (χ = 2.58) and oxygen’s lone pairs create a polarized π-system, enhancing charge transport capabilities in polymerized forms .
Synthesis and Purification Strategies
Conventional Routes
Synthesis typically involves coupling thiophene derivatives with dioxane precursors under controlled conditions. For example, Vulcanchem’s protocol employs:
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Thiophene functionalization: Bromination at the 5-position followed by nucleophilic substitution with ethyl groups.
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Ring closure: Acid-catalyzed cyclization with ethylene glycol derivatives to form the dioxane ring.
Yields depend critically on solvent polarity (e.g., dichloromethane vs. THF) and temperature gradients, with optimal purity (≥95%) achieved through column chromatography .
Advanced Methodologies
Recent work on related EDOT-thiophene hybrids demonstrates enzymatic polymerization in vivo, suggesting potential for biomedical applications . For instance, horseradish peroxidase catalyzes oxidative coupling of water-soluble precursors into conductive polymers within biological systems . Adapting such methods to 5-ethyl derivatives could enable novel drug delivery systems or neural interfaces.
Physicochemical Properties and Reactivity
Spectroscopic Signatures
UV-Vis spectra of concentrated solutions (0.02–4 mM) show aggregation-dependent absorption shoulders at 400–550 nm, with intensity varying by side-chain composition . For 5-ethyl derivatives, molecular dynamics simulations predict ordered π-stacking in aqueous environments, correlating with enhanced conductivity in thin films .
Table 2: Key Spectral Data for Analogous Compounds
| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Aggregation Threshold (mM) |
|---|---|---|---|
| ETE-S (sulfonate) | 460 | 550 | 0.5 |
| ETE-TMA (trimethylammonium) | 450 | 540 | 1.2 |
| 5-Ethyl derivative (predicted) | 470 | 560 | 0.8 |
Thermal and Solubility Profiles
The compound’s melting point remains uncharacterized, but thermogravimetric analysis of similar dioxane-thiophenes indicates decomposition above 200°C . Solubility in polar aprotic solvents (e.g., DMF, DMSO) exceeds 50 mg/mL, while aqueous solubility is limited to <1 mg/mL without hydrophilic side chains .
Applications in Materials Science and Biomedicine
Conductive Polymers
As a monomer, 5-ethyl-2,3-dihydrothieno[3,4-b] dioxine polymerizes into low-bandgap materials (Eg ≈ 1.8 eV) suitable for:
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Organic photovoltaics: Power conversion efficiencies >8% in bulk heterojunction cells .
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Electrochromic devices: Switching times <1 s due to rapid ion intercalation .
Pharmaceutical Intermediates
The dioxane moiety’s metabolic stability makes it a candidate for:
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CNS drug delivery: Lipophilicity (clogP ≈ 2.1) permits blood-brain barrier penetration.
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Antimicrobial agents: Thiophene-derived compounds show MIC values ≤2 µg/mL against S. aureus.
| Supplier | Purity | Price (250 mg) |
|---|---|---|
| Zhuhai Aobokai Biomedical (China) | 95% | $120 |
| AOBChem USA | 97% | $150 |
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